molecular formula Cl2CoH12O6 B8815575 Dichlorocobalt hexahydrate

Dichlorocobalt hexahydrate

Cat. No. B8815575
M. Wt: 237.93 g/mol
InChI Key: GFHNAMRJFCEERV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381833B2

Procedure details

Sodium borohydride (170 mg, 4.50 mmol) was added to and dissolved in N,N-dimethylacetamide (1.5 mL) at room temperature, followed by addition of an N,N-dimethylacetamide solution (1.0 mL) of ethyl 1-chloro-2-fluoro-cyclopropane-1-carboxylate (hereinafter the compound will be referred to as “compound (1b)”) (cis/trans=95/5) (500 mg, 3.00 mmol). Cobalt chloride hexahydrate (3.6 mg, 0.015 mmol) was added to the resultant solution at the same temperature. After completion of addition, the resultant mixture was stirred at 40° C. for one hour. After completion of reaction, the whole reaction mixture was diluted with an HPLC mobile phase to 50 mL, to thereby yield a solution containing 381.3 mg (yield: 96%) of the title compound. Yield was determined by means of high performance liquid chromatography (HPLC) (the same shall apply hereinafter).
Quantity
170 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound ( 1b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3.6 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Six
Yield
96%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].Cl[C:4]1([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH:5]1[F:7]>CN(C)C(=O)C.O.O.O.O.O.O.[Co](Cl)Cl>[F:7][CH:5]1[CH2:6][CH:4]1[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:0.1,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
compound ( 1b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.6 mg
Type
catalyst
Smiles
O.O.O.O.O.O.[Co](Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(C1)F)C(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
the whole reaction mixture
ADDITION
Type
ADDITION
Details
was diluted with an HPLC mobile phase to 50 mL
CUSTOM
Type
CUSTOM
Details
to thereby yield a solution

Outcomes

Product
Name
Type
product
Smiles
FC1C(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 381.3 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07381833B2

Procedure details

Sodium borohydride (170 mg, 4.50 mmol) was added to and dissolved in N,N-dimethylacetamide (1.5 mL) at room temperature, followed by addition of an N,N-dimethylacetamide solution (1.0 mL) of ethyl 1-chloro-2-fluoro-cyclopropane-1-carboxylate (hereinafter the compound will be referred to as “compound (1b)”) (cis/trans=95/5) (500 mg, 3.00 mmol). Cobalt chloride hexahydrate (3.6 mg, 0.015 mmol) was added to the resultant solution at the same temperature. After completion of addition, the resultant mixture was stirred at 40° C. for one hour. After completion of reaction, the whole reaction mixture was diluted with an HPLC mobile phase to 50 mL, to thereby yield a solution containing 381.3 mg (yield: 96%) of the title compound. Yield was determined by means of high performance liquid chromatography (HPLC) (the same shall apply hereinafter).
Quantity
170 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound ( 1b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3.6 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Six
Yield
96%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].Cl[C:4]1([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH:5]1[F:7]>CN(C)C(=O)C.O.O.O.O.O.O.[Co](Cl)Cl>[F:7][CH:5]1[CH2:6][CH:4]1[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:0.1,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
compound ( 1b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.6 mg
Type
catalyst
Smiles
O.O.O.O.O.O.[Co](Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(C1)F)C(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
the whole reaction mixture
ADDITION
Type
ADDITION
Details
was diluted with an HPLC mobile phase to 50 mL
CUSTOM
Type
CUSTOM
Details
to thereby yield a solution

Outcomes

Product
Name
Type
product
Smiles
FC1C(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 381.3 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.